2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL
Description
2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenol group, and a styryl group with a methylsulfanyl substituent
Properties
IUPAC Name |
2-[5-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-22-13-9-6-12(7-10-13)8-11-16-18-17(20-19-16)14-4-2-3-5-15(14)21/h2-11,21H,1H3,(H,18,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIKMWBDUSFPV-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Attachment of the Methylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a methylsulfanyl group is introduced to the styryl moiety.
Phenol Group Incorporation: The phenol group can be introduced through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring and styryl group can be reduced under appropriate conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones from the phenol group.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(METHOXY)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL: Similar structure but with a methoxy group instead of a methylsulfanyl group.
2-{3-[4-(ETHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL: Similar structure but with an ethylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
